(9Z)-12-hydroxyoctadec-9-enoyl-CoA

Lipid metabolism Acyl editing Phosphatidylcholine remodeling

Choose (9Z)-12-hydroxyoctadec-9-enoyl-CoA for its unique C12-hydroxyl group that confers distinct enzymatic recognition profiles unattainable with standard acyl-CoAs. This ricinoleoyl-CoA thioester exhibits 4–6-fold faster removal from phosphatidylcholine by LPCATs compared to oleoyl-CoA, and its utilization by LPAAT is conditionally activated by >0.1 mM polyamines, providing a controllable system for hydroxy fatty acid metabolism studies. With a high apparent Km of 50 μM for microsomal acyltransferases, it serves as a rigorous benchmark for identifying and engineering hydroxy fatty acid-specific enzymes. Ideal for beta-oxidation pathway tracing, glycerolipid biosynthesis assays, and acyl-CoA reductase-catalyzed specialty chemical production.

Molecular Formula C39H68N7O18P3S
Molecular Weight 1048.0 g/mol
Cat. No. B15544984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9Z)-12-hydroxyoctadec-9-enoyl-CoA
Molecular FormulaC39H68N7O18P3S
Molecular Weight1048.0 g/mol
Structural Identifiers
InChIInChI=1S/C39H68N7O18P3S/c1-4-5-6-13-16-27(47)17-14-11-9-7-8-10-12-15-18-30(49)68-22-21-41-29(48)19-20-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h11,14,25-28,32-34,38,47,50-51H,4-10,12-13,15-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/b14-11+
InChIKeyBHVZCCKRRPYXCV-SDNWHVSQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(9Z)-12-Hydroxyoctadec-9-enoyl-CoA for Procurement: Key Specifications and Research Applications


(9Z)-12-hydroxyoctadec-9-enoyl-CoA, also known as ricinoleoyl-CoA, is a long-chain hydroxy fatty acyl-coenzyme A thioester derived from ricinoleic acid [1]. It serves as the activated form of ricinoleate for lipid metabolism studies, functioning as an acyl donor in glycerolipid biosynthesis and as a substrate in beta-oxidation pathways [2]. This compound is a member of the unsaturated fatty acyl-CoA class, specifically a monounsaturated C18 hydroxyacyl-CoA, and is utilized in enzymology to investigate acyltransferase specificity, lipid remodeling, and the unique metabolic processing of hydroxylated fatty acids in both plant and mammalian systems [3].

Why (9Z)-12-Hydroxyoctadec-9-enoyl-CoA Cannot Be Replaced by Generic Analogs


The presence of a hydroxyl group at the C12 position confers unique biochemical properties to (9Z)-12-hydroxyoctadec-9-enoyl-CoA that are not shared by standard unsaturated or saturated acyl-CoAs [1]. This modification dramatically alters its recognition and processing by key lipid metabolic enzymes. Studies show that while C18-unsaturated acyl-CoAs like oleoyl-CoA are generally preferred substrates for many acyltransferases, the specific hydroxy group in ricinoleoyl-CoA leads to either poor utilization in forward reactions or a markedly different kinetic profile in reverse reactions compared to its non-hydroxylated counterpart [2]. Substituting this compound with a generic long-chain acyl-CoA, such as palmitoyl-CoA or oleoyl-CoA, would fail to replicate the specific enzymatic discrimination and unique metabolic routing observed for hydroxy fatty acids, thereby invalidating experimental outcomes focused on the specialized metabolism of hydroxylated lipids [3].

Quantitative Evidence for Selecting (9Z)-12-Hydroxyoctadec-9-enoyl-CoA over Common Alternatives


Differential Removal from Phosphatidylcholine: Ricinoleoyl-CoA vs. Oleoyl-CoA

In the reverse reaction of Arabidopsis LPCAT enzymes, a ricinoleoyl group at the sn-2 position of phosphatidylcholine (PC) is removed to form ricinoleoyl-CoA at a rate 4–6-fold faster than an oleoyl group is removed to form oleoyl-CoA [1]. This occurs despite ricinoleoyl-CoA being a poor substrate in the forward reaction, indicating a specialized and highly efficient retrieval mechanism for this hydroxy fatty acid from membrane lipids [1].

Lipid metabolism Acyl editing Phosphatidylcholine remodeling

High Apparent Km in Glycerolipid Synthesis: Ricinoleoyl-CoA vs. Common Acyl-CoAs

When tested as an acyl donor in rat liver microsomal acyltransferase systems, ricinoleoyl-CoA exhibits a high apparent Km of 50 μM for incorporation into glycerolipids [1]. This high Km value is significantly elevated compared to the typical low micromolar Km values observed for common long-chain acyl-CoAs like palmitoyl-CoA or oleoyl-CoA in similar assays [2]. This kinetic barrier explains the exclusion of ricinoleic acid from phospholipids in vivo [1].

Enzyme kinetics Glycerolipid biosynthesis Substrate specificity

Polyamine-Dependent Activation as an Acyl Donor: Ricinoleoyl-CoA vs. Other Acyl-CoAs

In castor bean microsomes, ricinoleoyl-CoA is an ineffective substrate for LPA acyltransferase (LPAAT) in the absence of polyamines, while other unsaturated acyl-CoAs are rapidly incorporated [1]. The addition of spermine or spermidine at concentrations >0.1 mM specifically activates ricinoleoyl-CoA utilization while concurrently decreasing the incorporation rates of other acyl-CoAs [1]. This polyamine-dependent switch is unique to ricinoleoyl-CoA and is not observed for other acyl-CoAs in the same system [1].

Enzyme regulation Lysophosphatidic acid acyltransferase Polyamine effects

Poor Utilization in Forward LPCAT Reaction: Ricinoleoyl-CoA vs. Palmitoyl-CoA and C18-Unsaturated Acyl-CoAs

Across seven plant LPCAT enzymes from five species, ricinoleoyl-CoA (12-hydroxyoctadec-9-enoyl-CoA) consistently shows low activity in the forward acylation reaction of lysophosphatidylcholine, in contrast to the preferred C18-unsaturated acyl-CoAs and even the saturated palmitoyl-CoA [1]. This indicates that the hydroxy group at C12 acts as a structural deterrent for the forward reaction of this key acyl-editing enzyme, whereas the reverse reaction is highly favored [1].

Acyltransferase specificity LPCAT enzyme Acyl-CoA preference

Enzymatic Reduction Specificity: Ricinoleoyl-CoA as a Substrate for Acyl-CoA Reductase

(9Z,12R)-12-hydroxyoctadec-9-enoyl-CoA (ricinoleoyl-CoA) is a known substrate for acyl-CoA reductase (EC 1.2.1.50), which catalyzes its NADPH-dependent reduction to (9Z,12R)-12-hydroxyoctadec-9-enal [1]. This aldehyde can be further reduced to the corresponding diol. This enzymatic pathway is distinct from beta-oxidation or glycerolipid synthesis and represents a specialized route for converting hydroxy fatty acyl-CoAs into fatty alcohols and diols, which are valuable industrial feedstocks [2].

Fatty alcohol biosynthesis Acyl-CoA reductase Enzyme specificity

Top Research and Industrial Application Scenarios for (9Z)-12-Hydroxyoctadec-9-enoyl-CoA


Investigating Specialized Acyl-Editing and Lipid Remodeling Pathways

Employ (9Z)-12-hydroxyoctadec-9-enoyl-CoA to trace the selective removal of hydroxylated fatty acids from membrane lipids. Given its 4–6-fold faster removal rate from PC by LPCATs compared to oleoyl groups [1], it serves as an ideal probe to elucidate the mechanisms by which cells distinguish and recycle hydroxy fatty acids, a process critical in oilseed engineering and understanding plant stress responses.

Dissecting Polyamine-Dependent Regulation of Storage Lipid Biosynthesis

Utilize this compound as a conditional substrate in LPAAT assays to study the regulatory role of polyamines in directing hydroxy fatty acids into triacylglycerols. The requirement for >0.1 mM spermine or spermidine to activate ricinoleoyl-CoA utilization offers a controllable system to investigate how cellular polyamine levels govern the synthesis of high-value hydroxy oils in crops like castor bean [1].

Enzymatic Synthesis of Hydroxy Fatty Alcohols and Diols

Apply (9Z)-12-hydroxyoctadec-9-enoyl-CoA as a precursor in acyl-CoA reductase (EC 1.2.1.50) catalyzed reactions to produce (9Z,12R)-12-hydroxyoctadec-9-enal and subsequently (9Z,12R)-octadec-9-ene-1,12-diol [1]. These products are specialty chemicals with potential applications in biolubricants, cosmetics, and polymer synthesis, offering a route to valorize ricinoleate-derived intermediates.

Studying Substrate Discrimination in Glycerolipid Acyltransferases

Use the high apparent Km (50 μM) of ricinoleoyl-CoA for microsomal acyltransferases [1] as a quantitative benchmark to identify and characterize enzymes that specifically channel hydroxy fatty acids away from membrane lipids and into storage oils. This aids in the discovery and engineering of acyltransferases with improved specificity for hydroxy fatty acids for biotechnological applications.

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